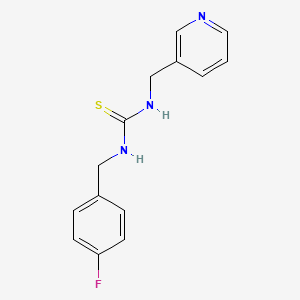
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
作用機序
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea exerts its therapeutic effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth. N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. In animal studies, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation and improve outcomes in models of inflammatory diseases, including arthritis and colitis. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells in animal models of various cancers, including breast and lung cancer.
実験室実験の利点と制限
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, limitations include the need for further studies to determine its efficacy and safety in humans, and the need for more research to determine its potential side effects.
将来の方向性
For research on N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea include further studies to determine its efficacy and safety in humans, and studies to determine its potential side effects. Additionally, further studies are needed to determine its potential therapeutic applications, including its potential use in the treatment of inflammatory diseases, cancer, and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea for therapeutic use.
合成法
The synthesis of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been achieved through various methods, including the reaction of 4-fluorobenzyl isothiocyanate with 3-pyridinemethanamine, and the reaction of 4-fluorobenzyl chloride with 3-pyridinemethanethiol. The synthesized compound has been characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-13-5-3-11(4-6-13)9-17-14(19)18-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBPOTJNVMODBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(pyridin-3-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)


![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)